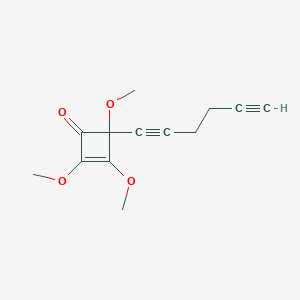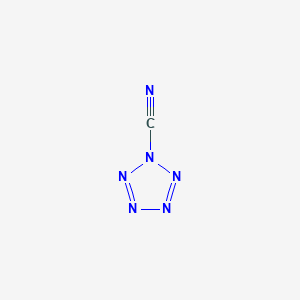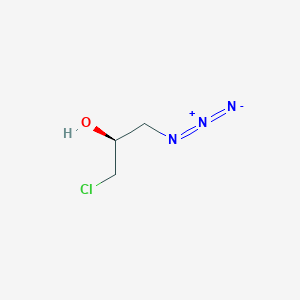![molecular formula C12H16O3S B12538489 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- CAS No. 676123-23-2](/img/structure/B12538489.png)
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes under specific reaction conditions . The reaction typically requires the presence of a catalyst, such as iron(III) bromide, to facilitate the formation of the benzodioxole ring .
Industrial Production Methods: In industrial settings, the production of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides .
Scientific Research Applications
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound is studied for its potential biological activities, including its role as an enzyme inhibitor . In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties . Additionally, the compound finds applications in the industry as a precursor for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound is known to act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . This inhibition can lead to changes in cellular functions and physiological responses . The compound’s molecular structure allows it to bind to enzyme active sites, thereby blocking their activity and modulating biological pathways .
Comparison with Similar Compounds
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- can be compared with other similar compounds, such as 1,3-Benzodioxole, 5-(1-propenyl)- and 1,3-Benzodioxole, 5-(1,1-dimethylethyl)- . These compounds share a similar benzodioxole core structure but differ in their substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
676123-23-2 |
|---|---|
Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
5-(tert-butylsulfinylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)16(13)7-9-4-5-10-11(6-9)15-8-14-10/h4-6H,7-8H2,1-3H3 |
InChI Key |
DHOJDZVOHQNAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)

![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)

![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)

![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)


